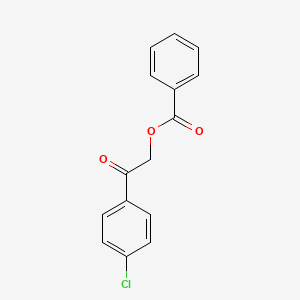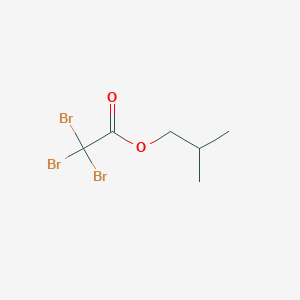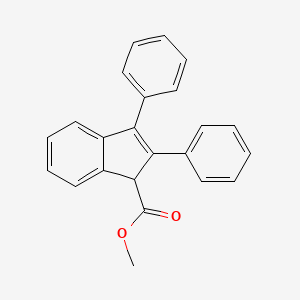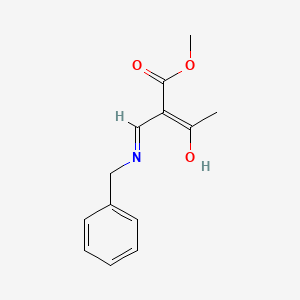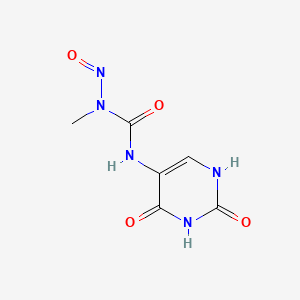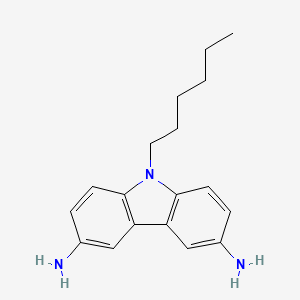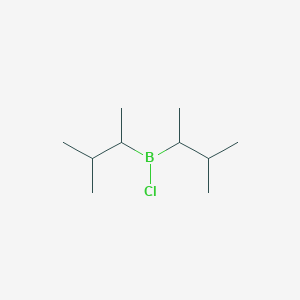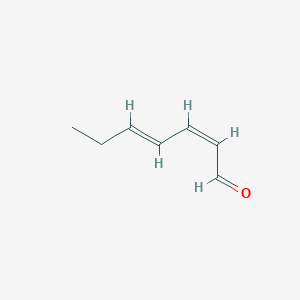
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C11H14BrNO5. This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a benzamide structure with two hydroxyethyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, followed by the reaction with ethylene oxide or a similar hydroxyethylating agent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and hydroxyethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced benzamides, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but with carboxylic acid functionality instead of the benzamide group.
4-Bromo-3,5-dimethyl-benzamide: Similar in structure but with methyl groups instead of hydroxyethyl groups.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Similar in structure but with additional bromine atoms.
Uniqueness
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide is unique due to its combination of bromine, hydroxyl, and hydroxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propiedades
Número CAS |
60679-72-3 |
|---|---|
Fórmula molecular |
C11H14BrNO5 |
Peso molecular |
320.14 g/mol |
Nombre IUPAC |
4-bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C11H14BrNO5/c12-10-8(16)5-7(6-9(10)17)11(18)13(1-3-14)2-4-15/h5-6,14-17H,1-4H2 |
Clave InChI |
WFBOGRVLTDVBOL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)Br)O)C(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



